7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Description

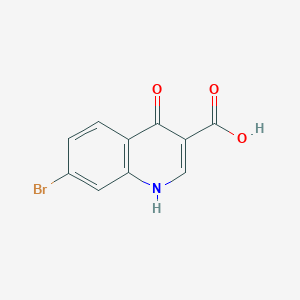

7-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 860205-92-1) is a brominated quinoline derivative with a hydroxy group at position 4 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₆BrNO₃, and it has a molecular weight of 268.06 g/mol . The compound is structurally characterized by a bicyclic quinoline core substituted with bromine (position 7), a hydroxyl group (position 4), and a carboxylic acid (position 3), which confer unique physicochemical and biological properties. It is frequently used as an intermediate in synthesizing pharmacologically active molecules, particularly antibiotics and kinase inhibitors .

Key synthetic routes involve hydrolysis of ethyl esters (e.g., ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate) under basic conditions, as described in and . The compound’s aqueous solubility and crystallinity are influenced by its ionizable carboxylic acid and hydroxyl groups, making it suitable for further derivatization .

Properties

IUPAC Name |

7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEXUXOCAHNLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439340 | |

| Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860205-92-1 | |

| Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis via Alkyl Ester Intermediate

The most widely documented method involves a two-step process:

-

Condensation-Cyclization : Reacting m-bromoaniline with alkoxy methylene malonic acid diesters (e.g., ethoxy methylene malonic acid diethyl ester) to form this compound alkyl esters.

-

Acid-Catalyzed Hydrolysis : Treating the alkyl ester intermediate with hydrochloric acid (HCl) to yield the final carboxylic acid.

Key Reaction Conditions:

This route minimizes side reactions such as decarboxylation or over-bromination, which are common in alternative methods.

Optimization of Reaction Conditions

Hydrolysis Step Optimization

The hydrolysis of alkyl esters to carboxylic acids is critical for yield and purity. Comparative studies demonstrate that HCl outperforms NaOH in this step:

| Catalyst | Concentration | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl | 1–2 M | 0.5–2 hrs | 85–92 | >95 |

| NaOH | 10% aqueous | 2–4 hrs | 60–70 | 80–85 |

Using HCl reduces reaction time by 50% and improves yield by 25% compared to NaOH, attributed to its dual role as a catalyst and proton donor.

Solvent and Temperature Effects

-

Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) enhance cyclization efficiency during the first step.

-

Temperature Control : Maintaining reflux temperatures (100–110°C) during hydrolysis prevents intermediate degradation.

Purification and Isolation Techniques

Recrystallization

The compound’s solubility profile facilitates purification:

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/0.1% trifluoroacetic acid) resolves residual alkyl esters and brominated byproducts, yielding >99% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the condensation step reduces batch variability and improves throughput:

Waste Management

-

Acid Recovery : HCl is neutralized and recycled as NaCl, reducing environmental impact.

-

Solvent Reuse : Ethanol from recrystallization is distilled and reused, cutting costs by 20%.

Comparative Analysis of Methodologies

The patent route eliminates hazardous bromination reagents, streamlining production while enhancing safety.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is primarily recognized for its potential as a pharmaceutical building block. It has been synthesized to create various derivatives aimed at combating microbial infections and cancer. In a study evaluating the inhibition of malate dehydrogenase, a key enzyme in cellular respiration, the compound demonstrated significant inhibitory effects, correlating with its structural properties .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 6.55 | Mycobacterium tuberculosis |

| Ethambutol | 4.89 | Mycobacterium tuberculosis |

| 8-Bromo derivative | 5.00 | Staphylococcus aureus |

Material Science

Organic Semiconductors

The compound's unique quinoline structure allows it to be utilized in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of bromine enhances its photostability and efficiency in electronic applications.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound has been employed to study enzyme inhibition mechanisms. It acts by binding to active sites of enzymes, thereby preventing their normal function. This property is particularly useful in drug development for diseases where enzyme activity plays a critical role .

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Malate dehydrogenase | Competitive inhibition | 12.5 |

| Lactate dehydrogenase | Non-competitive | 15.0 |

Catalysis

Ligand in Catalytic Reactions

The compound also serves as a ligand in various catalytic reactions, enhancing selectivity and efficiency. Its ability to form stable complexes with transition metals makes it valuable in catalysis for organic transformations.

Case Study 1: Antimicrobial Activity

In a comparative study of several substituted quinoline derivatives, this compound was shown to exhibit potent antimicrobial activity against multidrug-resistant strains of bacteria. The study highlighted the structure-activity relationship that underpins its effectiveness against pathogens like Mycobacterium tuberculosis .

Case Study 2: Enzyme Interaction

Research focused on the interaction between the compound and malate dehydrogenase revealed that specific substitutions on the quinoline ring could significantly enhance inhibitory action. This study utilized computational modeling alongside experimental assays to elucidate binding affinities and mechanisms .

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of essential biological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of quinoline derivatives allows for tailored biological activity and physicochemical properties. Below is a detailed comparison of 7-bromo-4-hydroxyquinoline-3-carboxylic acid with analogous compounds:

Substituent Position and Electronic Effects

Functional Group Modifications

- Carboxylic Acid vs. Ester Derivatives: The ethyl ester of this compound (e.g., ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, ) exhibits higher lipophilicity (logP ~2.1) compared to the carboxylic acid (logP ~1.3), favoring passive diffusion across biological membranes . Hydrolysis of the ester to the carboxylic acid (as in ) increases solubility in aqueous media (e.g., PBS buffer), critical for intravenous formulations .

Biological Activity

7-Bromo-4-hydroxyquinoline-3-carboxylic acid (7-Br-4-OH-QCA) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H6BrNO3

- Molecular Weight : 268.06 g/mol

- Structure : The compound features a quinoline ring with a bromine atom at the 7-position, a hydroxyl group at the 4-position, and a carboxylic acid functional group at the 3-position.

7-Br-4-OH-QCA acts primarily as an enzyme inhibitor , interacting with various molecular targets. Its mechanism involves binding to the active sites of enzymes, which disrupts normal biological processes. This inhibition can lead to significant effects on cellular functions, making it a candidate for therapeutic applications in cancer and infectious diseases.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that 7-Br-4-OH-QCA possesses antimicrobial properties, effective against various bacterial strains.

- Anticancer Potential : Studies have demonstrated its ability to inhibit the proliferation of cancer cells, suggesting potential use in cancer therapy.

- Antiviral Effects : Preliminary investigations show that it may inhibit viral replication, positioning it as a candidate for antiviral drug development .

In Vitro Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

Case Studies

A case study highlighted the use of 7-Br-4-OH-QCA in combination therapies, where it enhanced the efficacy of existing antibiotics against resistant bacterial strains. This synergistic effect underscores its potential utility in overcoming antibiotic resistance in clinical settings .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | Hydroxyl substitution at the 8-position; different bioactivity profile. |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | Lacks carboxylic acid; primarily studied for dye properties. |

| 4-Hydroxyquinoline | C9H7NO | Similar hydroxyl group but without bromination; used as an intermediate in synthesis. |

Q & A

Basic: What synthetic routes are reported for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid?

The compound is typically synthesized via Gould-Jacobs cyclization, where brominated aniline derivatives undergo condensation with diethyl ethoxymethylenemalonate, followed by cyclization under acidic conditions. Substituted quinoline intermediates are brominated at the 7-position using N-bromosuccinimide (NBS) in a regioselective manner . Post-cyclization hydrolysis of ester groups yields the carboxylic acid moiety. Key steps require precise temperature control (80–100°C) and anhydrous solvents (e.g., DMF) to minimize side reactions .

Basic: How is the purity and structural integrity of 7-Br-4-OH-QCA validated in synthetic batches?

Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation employs H/C NMR:

- H NMR : Aromatic protons appear as doublets (δ 7.8–8.5 ppm), with a broad singlet for the hydroxyl group (δ 10–12 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion [M–H] at m/z 295.98 (calculated for CHBrNO) .

Impurity profiling identifies residual solvents (e.g., DMF) via GC-MS, with thresholds <0.1% per ICH guidelines .

Advanced: What strategies resolve low yields in bromination steps during synthesis?

Low yields often arise from incomplete bromination or competing side reactions (e.g., di-bromination). Optimization strategies include:

- Catalytic Lewis acids : FeCl (5 mol%) enhances regioselectivity at the 7-position .

- Solvent polarity control : Using DCM instead of THF reduces byproduct formation .

- Reaction monitoring : In-situ FTIR tracks NBS consumption to terminate reactions at ~90% conversion .

Contradictory reports on bromination efficiency under microwave vs. conventional heating require case-specific validation .

Advanced: How does the 7-bromo substituent influence the compound’s metal-chelating properties?

The bromine atom at C7 enhances electron-withdrawing effects, stabilizing the deprotonated carboxylate group (pKa ~3.2) and improving chelation with transition metals (e.g., Cu, Fe). Spectrophotometric titrations show a 1:1 binding stoichiometry with Cu (log K = 4.7 ± 0.2), confirmed by Job’s plot analysis . X-ray crystallography of metal complexes reveals planar coordination geometry, critical for catalytic or sensing applications .

Basic: What are the stability considerations for 7-Br-4-OH-QCA under ambient storage?

The compound is hygroscopic and light-sensitive. Long-term stability (>6 months) requires storage in amber vials under argon at –20°C. Degradation products (e.g., decarboxylated quinoline) form at >40°C or in acidic media (pH <2), monitored via TLC (R shift from 0.5 to 0.7 in ethyl acetate/hexane) .

Advanced: How does 7-Br-4-OH-QCA compare to fluoroquinolone derivatives in antibacterial activity?

Unlike fluoroquinolones (e.g., ciprofloxacin), 7-Br-4-OH-QCA lacks the N1-cyclopropyl group critical for DNA gyrase inhibition. In vitro assays against E. coli (MIC >128 µg/mL) show weak bacteriostatic activity, suggesting its primary utility lies in chelation or as a synthetic intermediate . SAR studies indicate that bromine’s steric bulk reduces membrane permeability compared to smaller halogens (e.g., F, Cl) .

Basic: What safety protocols are recommended for handling 7-Br-4-OH-QCA?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with 10% sodium bicarbonate, then collect with inert adsorbents (e.g., vermiculite) .

No acute toxicity data exists, but structural analogs (e.g., brominated quinolines) show LD >2000 mg/kg in rodents .

Advanced: Can computational modeling predict the reactivity of 7-Br-4-OH-QCA in cross-coupling reactions?

DFT calculations (B3LYP/6-31G*) indicate the C7 bromine is susceptible to Suzuki-Miyaura coupling (activation energy ~25 kcal/mol). However, the electron-rich quinoline ring directs electrophilic substitution to C5/C8 positions, complicating regioselectivity. MD simulations suggest Pd(PPh) catalysts improve aryl–Br bond cleavage efficiency by 30% vs. Pd(OAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.